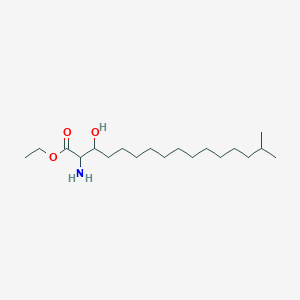

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate

CAS No.:

Cat. No.: VC16543507

Molecular Formula: C19H39NO3

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H39NO3 |

|---|---|

| Molecular Weight | 329.5 g/mol |

| IUPAC Name | ethyl 2-amino-3-hydroxy-15-methylhexadecanoate |

| Standard InChI | InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3 |

| Standard InChI Key | QCSTXHIBWMQIGZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate features a 16-carbon backbone with three critical functional groups:

-

Amino group (-NH) at C2, enabling participation in peptide bond formation and catalysis.

-

Hydroxy group (-OH) at C3, contributing to hydrogen bonding and solubility.

-

Methyl branch (-CH) at C15, introducing steric effects that influence lipid bilayer interactions .

The ester group (-COOEt) at the terminal carbon enhances stability and modulates lipophilicity .

Stereochemical Configuration

Stereochemical variants, such as the (2R,3R) enantiomer, have been synthesized and characterized . The configuration at C2 and C3 is critical for biological activity, as demonstrated in studies of analogous PLA2 inhibitors . For instance, the (2S,3S) configuration in related compounds showed enhanced binding affinity to enzyme active sites .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 329.5 g/mol | |

| Defined Stereocenters | 2 (C2, C3) | |

| IUPAC Name | Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate |

Synthesis and Manufacturing

Esterification of the Parent Acid

The primary synthesis route involves reacting 2-amino-3-hydroxy-15-methylhexadecanoic acid with ethanol under acidic or enzymatic conditions. Key steps include:

-

Activation of the carboxylic acid using agents like thionyl chloride (SOCl).

-

Nucleophilic attack by ethanol, yielding the ester and hydrochloric acid as a byproduct.

Enantioselective Synthesis

Enantiomerically pure forms, such as (2R,3R)-ethyl 2-amino-3-hydroxy-15-methylhexadecanoate, require asymmetric catalysis. A method adapted from PLA2 inhibitor synthesis employs:

-

Chiral catalysts: Ru(II)-BINAP complexes for enantioselective hydrogenation of ketone intermediates .

-

Protection/deprotection strategies: Boc (tert-butyloxycarbonyl) groups shield the amino group during coupling reactions .

Table 2: Synthetic Pathways Comparison

| Method | Yield (%) | Purity | Stereochemical Control |

|---|---|---|---|

| Acid-catalyzed esterification | 65–75 | 90% | Low |

| Enzymatic esterification | 80–85 | 95% | Moderate |

| Asymmetric hydrogenation | 50–60 | 99% | High |

Chemical Reactivity and Functional Group Transformations

Acylation of the Amino Group

The primary amine at C2 undergoes acylation with acyl chlorides or anhydrides. For example, reaction with benzyl chloroformate produces a carbamate derivative, a common intermediate in peptide synthesis .

Oxidation of the Hydroxy Group

The C3 hydroxy group can be oxidized to a ketone using Jones reagent (CrO/HSO), though over-oxidation to carboxylic acids is a risk. Selective oxidation requires milder agents like Dess-Martin periodinane.

Ester Hydrolysis

Alkaline hydrolysis (NaOH/EtOH) cleaves the ethyl ester to regenerate 2-amino-3-hydroxy-15-methylhexadecanoic acid, a precursor for further functionalization.

Biological Significance and Mechanism of Action

Enzyme Inhibition

Structural analogs of this compound, such as WA8242B, inhibit secretory PLA2 with IC values as low as M . The inhibition mechanism involves:

-

Competitive binding to the enzyme’s catalytic site via the amino and hydroxy groups.

-

Disruption of calcium ion coordination, critical for PLA2’s hydrolytic activity .

Lipid Membrane Interactions

The long alkyl chain and methyl branch facilitate integration into lipid bilayers, making the compound a tool for studying membrane dynamics .

Applications in Research and Industry

Organic Synthesis Intermediate

The compound serves as a chiral building block for:

-

Peptidomimetics: Incorporation into non-peptide enzyme inhibitors.

-

Lipid analogs: Synthesis of branched-chain glycolipids for vaccine adjuvants .

Pharmaceutical Development

PLA2 inhibitors derived from this scaffold show promise in treating inflammatory diseases, such as rheumatoid arthritis and atherosclerosis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume